1-[1-(4-FLUORO-3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE
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Overview
Description
1-[1-(4-FLUORO-3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound that features a triazole ring, a piperazine ring, and fluorinated aromatic systems
Preparation Methods
The synthesis of 1-[1-(4-FLUORO-3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the fluorinated aromatic system: This step often involves electrophilic aromatic substitution reactions.
Coupling with piperazine: The final step involves coupling the triazole intermediate with a piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
1-[1-(4-FLUORO-3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated aromatic ring, where nucleophiles can replace the fluorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-[1-(4-FLUORO-3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[1-(4-FLUORO-3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-[1-(4-FLUORO-3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE can be compared with other similar compounds, such as:
1-(4-FLUOROPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE: This compound lacks the piperazine ring, which may affect its binding affinity and biological activity.
1-(4-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE: The absence of the fluorine atom can lead to differences in reactivity and stability.
1-(4-FLUORO-3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE: This compound lacks the piperazine ring, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN7O/c1-17-16-19(5-6-20(17)25)32-23(18-7-10-26-11-8-18)22(28-29-32)24(33)31-14-12-30(13-15-31)21-4-2-3-9-27-21/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAHQCQOQQUMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C5=CC=NC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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